

Introduction: The Strategic Importance of a Trifunctional Scaffold

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 6-Chloro-4-iodopyridin-3-amine

CAS No.: 351227-42-4

Cat. No.: B1369877

[Get Quote](#)

6-Chloro-4-iodopyridin-3-amine is a substituted pyridine derivative that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules.^[1] Its value lies in the strategic arrangement of three distinct functional groups on the pyridine core: a nucleophilic amine, and two halogen atoms (chlorine and iodine) with differential reactivity. This trifunctional nature allows for selective, stepwise modifications, making it an ideal scaffold for building diverse molecular libraries, particularly in the search for novel therapeutic agents.^{[2][3]}

The chloro and iodo substituents serve as excellent handles for various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the facile introduction of carbon-carbon and carbon-heteroatom bonds.^[4] The amino group, meanwhile, provides a site for amidation, alkylation, or participation in the formation of new heterocyclic rings.^[5] This orthogonal reactivity is paramount in modern drug discovery, where the efficient construction of complex, three-dimensional molecules is a key driver of innovation.^[6] This guide will explore the fundamental chemistry of this compound, providing the necessary knowledge to effectively utilize it in a research and development setting.

Physicochemical & Spectroscopic Profile

A precise understanding of a compound's properties is the foundation of its successful application. The key identifiers and physical data for **6-Chloro-4-iodopyridin-3-amine** are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |
|-------------------|---|------------|
| CAS Number | 351227-42-4 | [7][8] |
| Molecular Formula | C ₅ H ₄ ClIN ₂ | [7][9][10] |
| Molecular Weight | 254.46 g/mol | [7][9][10] |
| Appearance | Solid; white to off-white crystalline needles | [1] |
| Purity | Typically ≥97-98% | [9] |
| Storage | 2-8°C, inert atmosphere, keep in dark place | [11] |
| InChI Key | UOICMMKVFPQMX-UHFFFAOYSA-N | |
| SMILES | <chem>c1c(c(cnc1Cl)N)I</chem> | [1] |

Spectroscopic Characterization: Confirming Identity

Structural confirmation is unequivocally achieved through spectroscopic analysis. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.

¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive fingerprint of the molecule's hydrogen environment. For **6-Chloro-4-iodopyridin-3-amine**, the spectrum is characteristically simple and informative.

- ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.81 (s, 1H), 7.60 (s, 1H), 4.13 (br s, 2H).[7][8]
- Interpretation:

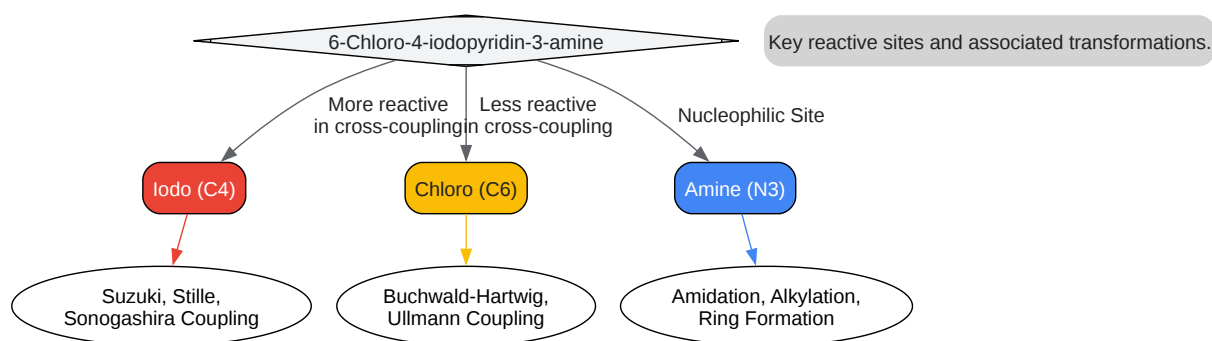
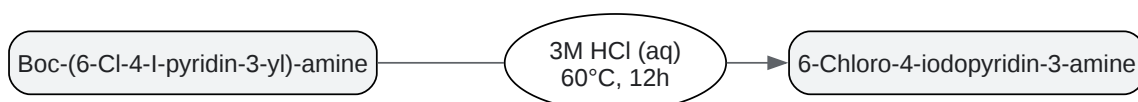
- δ 7.81 (s, 1H): This singlet corresponds to the proton at the C2 position of the pyridine ring. Its downfield shift is expected for an aromatic proton adjacent to the ring nitrogen.
- δ 7.60 (s, 1H): This singlet is assigned to the proton at the C5 position.
- δ 4.13 (br s, 2H): The broad singlet integrating to two protons is characteristic of the primary amine (-NH₂) group. The broadening is a result of quadrupole effects from the nitrogen atom and potential hydrogen exchange.

Synthesis and Purification: A Validated Protocol

The most common and high-yielding synthesis of **6-Chloro-4-iodopyridin-3-amine** involves the deprotection of its Boc-protected precursor, tert-butyl (6-chloro-4-iodo-pyridin-3-yl)-carbamate.^{[7][8]}

Reaction Scheme: Acid-Catalyzed Boc Deprotection

Synthesis of 6-Chloro-4-iodopyridin-3-amine.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. CAS 351227-42-4: 6-chloro-4-iodopyridin-3-amine \[cymitquimica.com\]](#)
- [2. Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications_Chemicalbook \[chemicalbook.com\]](#)
- [3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [4. nbinno.com \[nbinno.com\]](#)
- [5. m.youtube.com \[m.youtube.com\]](#)
- [6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [7. 6-CHLORO-4-IODOPYRIDIN-3-AMINE synthesis - chemicalbook \[chemicalbook.com\]](#)
- [8. 6-CHLORO-4-IODOPYRIDIN-3-AMINE | 351227-42-4 \[chemicalbook.com\]](#)
- [9. calpaclab.com \[calpaclab.com\]](#)
- [10. 6-chloro-4-iodopyridin-3-amine - CAS:351227-42-4 - Sunway Pharm Ltd \[3wpharm.com\]](#)
- [11. 351227-42-4|6-Chloro-4-iodopyridin-3-amine|BLD Pharm \[bldpharm.com\]](#)
- [To cite this document: BenchChem. \[Introduction: The Strategic Importance of a Trifunctional Scaffold\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b1369877/docs#introduction-the-strategic-importance-of-a-trifunctional-scaffold\]](#)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)